molecular formula C9H9ClO4S B2640488 Methyl 2-(2-chlorosulfonylphenyl)acetate CAS No. 289491-70-9

Methyl 2-(2-chlorosulfonylphenyl)acetate

Cat. No.: B2640488
CAS No.: 289491-70-9
M. Wt: 248.68
InChI Key: XYRJVNXXXQQFSB-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorosulfonylphenyl)acetate is an organic compound with the molecular formula C9H9ClO4S. It is a versatile chemical used in various scientific research applications, particularly in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorosulfonylphenyl)acetate typically involves the esterification of 2-(2-chlorosulfonylphenyl)acetic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorosulfonylphenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetates, reduced phenylacetates, and sulfonic acid derivatives .

Scientific Research Applications

Methyl 2-(2-chlorosulfonylphenyl)acetate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorosulfonylphenyl)acetate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its applications in enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-chlorosulfonylphenyl)acetate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring specific interactions with nucleophilic sites .

Properties

IUPAC Name

methyl 2-(2-chlorosulfonylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-4-2-3-5-8(7)15(10,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRJVNXXXQQFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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